7-Bromo-6-isopropoxyisoquinolin-4-OL

Description

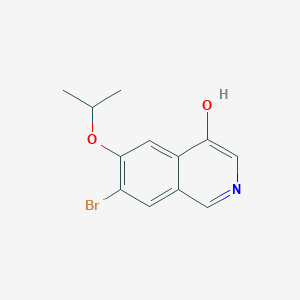

7-Bromo-6-isopropoxyisoquinolin-4-OL is a substituted isoquinoline derivative featuring a bromine atom at position 7, an isopropoxy group at position 6, and a hydroxyl group at position 3. The hydroxyl group at position 4 suggests hydrogen-bonding capability, which may enhance interactions with biological targets, while the bulky isopropoxy substituent at position 6 likely influences lipophilicity and metabolic stability.

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

7-bromo-6-propan-2-yloxyisoquinolin-4-ol |

InChI |

InChI=1S/C12H12BrNO2/c1-7(2)16-12-4-9-8(3-10(12)13)5-14-6-11(9)15/h3-7,15H,1-2H3 |

InChI Key |

BVYMTTCNINCQGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C2C=NC=C(C2=C1)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-isopropoxyisoquinolin-4-OL typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-isopropoxyisoquinolin-4-OL undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-6-isopropoxyisoquinolin-4-OL has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-6-isopropoxyisoquinolin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Key Structural Attributes :

- Molecular formula: C₁₂H₁₂BrNO₂

- Functional groups: Bromo (Br), isopropoxy (OCH(CH₃)₂), hydroxyl (OH).

- Isoquinoline backbone: A bicyclic structure with a benzene ring fused to a pyridine ring.

Structural and Functional Group Analysis

The following table compares substituents and functional groups of 7-Bromo-6-isopropoxyisoquinolin-4-OL with two structurally related compounds from literature:

Key Observations :

- Hydroxyl Group: Both the target compound and 7-Bromo-6-fluoroquinolin-4-ol feature a hydroxyl group at position 4, which may enhance solubility and hydrogen-bonding interactions compared to the fully halogenated analog .

Reactivity and Stability

- 4-Bromo-7-chloro-6-fluoroisoquinoline : The presence of multiple halogens may enhance electrophilic reactivity, making it prone to nucleophilic substitution reactions. However, the absence of a hydroxyl group reduces hydrogen-bonding capacity.

- 7-Bromo-6-fluoroquinolin-4-ol : The hydroxyl group at position 4 introduces acidity (pKa ~8–10), enabling pH-dependent solubility.

- Target Compound: The isopropoxy group is less electron-withdrawing than fluoro or chloro, which may alter electronic distribution on the isoquinoline ring. The hydroxyl group could lead to oxidative instability under certain conditions.

Biological Activity

7-Bromo-6-isopropoxyisoquinolin-4-OL is a chemical compound characterized by the molecular formula C12H12BrNO2 and a molecular weight of 282.14 g/mol. Its unique structure, featuring a bromine atom and an isopropoxy group, endows it with distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C12H12BrNO2 |

| Molecular Weight | 282.14 g/mol |

| IUPAC Name | 7-bromo-6-propan-2-yloxyisoquinolin-4-ol |

| InChI | InChI=1S/C12H12BrNO2/c1-7(2)16-12-4-9-8(3-10(12)13)5-14-6-11(9)15/h3-7,15H,1-2H3 |

| InChI Key | BVYMTTCNINCQGP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=C(C=C2C=NC=C(C2=C1)O)Br |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The compound's mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It may bind to specific receptors, influencing cellular signaling and function.

Research Findings

Recent studies have explored the antiproliferative effects of isoquinoline derivatives, including this compound. For instance, structural optimization studies on related isoquinoline compounds have demonstrated significant activity against cancer cell lines. The following table summarizes key findings from relevant research:

Case Studies

- Anticancer Activity : A study investigated the antiproliferative properties of various isoquinoline derivatives against neuroendocrine prostate cancer (NEPC). The results indicated that specific substitutions at the 6-position significantly influenced the compounds' activities against NEPC cell lines, suggesting that this compound could be optimized for enhanced efficacy.

- Selectivity and Toxicity : Another study highlighted the selectivity index of isoquinoline derivatives over non-cancerous cell lines, emphasizing the potential for developing targeted therapies with reduced side effects.

Potential Applications

The unique properties of this compound suggest several potential applications:

- Drug Development : Its structural characteristics make it a candidate for further development as an anticancer agent.

- Biochemical Probes : The compound can be utilized as a tool in biochemical research to study enzyme mechanisms and cellular pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.